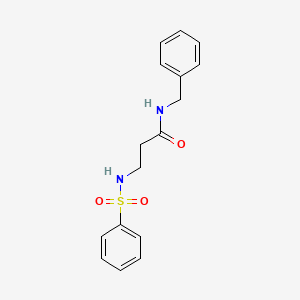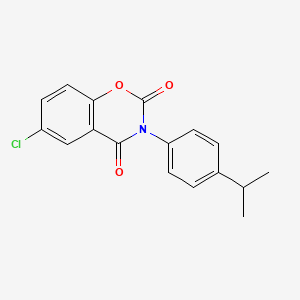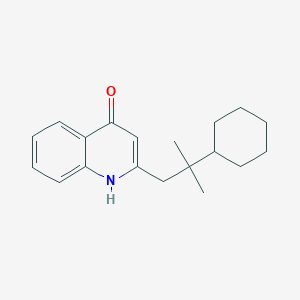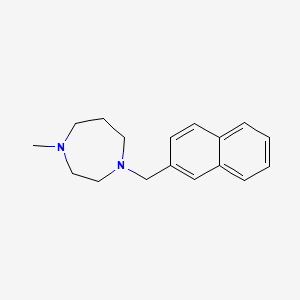![molecular formula C14H15NO4 B5672264 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5672264.png)
2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This compound, in particular, has garnered interest due to its potential antimicrobial and photoactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include heating the mixture in a suitable solvent such as dry DMF (dimethylformamide) and using a base like TEA (triethylamine) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups onto the coumarin ring .
Aplicaciones Científicas De Investigación
2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mecanismo De Acción
The mechanism of action of 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death . The compound’s photoactive properties allow it to undergo photochemical reactions, which can be harnessed in material science applications .
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate: Another coumarin derivative with similar synthetic routes and applications.
Uniqueness
2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide stands out due to its specific substitution pattern, which imparts unique properties such as enhanced antimicrobial activity and distinct photoactive behavior . This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-9-6-13(17)19-14-8(2)11(5-4-10(9)14)18-7-12(15)16/h4-6H,3,7H2,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPMQDYECOMFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5672181.png)



![2-[(4-methoxyphenyl)methyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5672220.png)
![1-(2-chloro-6-fluorobenzyl)-3-cyclopropyl-5-[2-(2-methyl-1H-imidazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5672223.png)
![3-(2-fluorophenyl)-N-[(5-methyl-1H-imidazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5672229.png)
![1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B5672234.png)
![4-(4-Fluoro-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B5672255.png)

![3-ethyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5672262.png)

![5-(dimethylamino)-2-{2-[6-(methylthio)-3,4-dihydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5672284.png)
![N-[(3R,4S)-4-cyclopropyl-1-(oxan-4-yl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B5672287.png)
